8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. These compounds are characterized by their fused imidazole and purine rings, which confer unique chemical properties and biological activities. This specific compound features a methoxyphenyl substituent at the eighth position and dimethyl and phenyl groups that contribute to its structural diversity.
The compound can be synthesized through various chemical routes starting from simpler precursors. Its synthesis is of interest in medicinal chemistry due to its potential biological activities.
8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be classified as:
The synthesis of 8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves several key steps:
These steps require careful optimization to maximize yield and purity for potential industrial applications .
Industrial synthesis may utilize continuous flow reactors and advanced purification techniques to improve efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are critical for successful synthesis .
The molecular structure of 8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be represented by its molecular formula with a molecular weight of approximately 366.42 g/mol.
Property | Value |
---|---|
Molecular Formula | C20H22N4O3 |
Molecular Weight | 366.42 g/mol |
IUPAC Name | 8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
InChI | InChI=1S/C20H22N4O3/c1-14(21)17(22)18(15-9-5-6-10-16(15)23)19(24)25(26)20(27)28/h5-10H,11-13H2,1-4H3 |
8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example:
The mechanism of action for 8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific biological targets within cellular pathways:
The compound may modulate enzyme activities or receptor functions through binding interactions that alter signaling pathways. This interaction could lead to various pharmacological effects depending on the target tissue or system involved.
Research indicates that related compounds exhibit significant activity against certain receptors and enzymes involved in disease processes . The unique substituents in this compound may enhance its specificity and efficacy.
The compound is expected to have moderate solubility in organic solvents due to its hydrophobic aromatic groups. Its melting point and boiling point are not well-documented but can be estimated based on similar compounds in literature.
The presence of multiple functional groups suggests potential reactivity under various chemical conditions:
Property | Value |
---|---|
Solubility | Moderately soluble in organic solvents |
Stability | Stable under neutral conditions |
8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several promising applications:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: